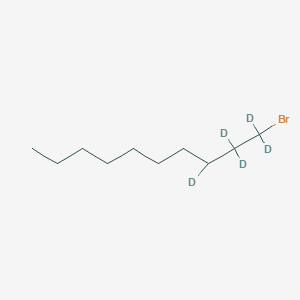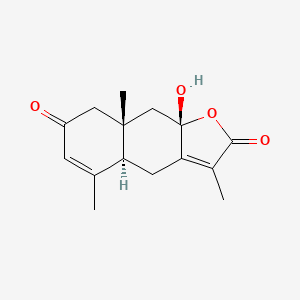
2-(2,3-Diazidopropoxy)tetrahydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Diazidopropoxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C8H14N6O2 It is a derivative of tetrahydro-2H-pyran, featuring diazido groups attached to a propoxy side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Diazidopropoxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydro-2H-pyran with a suitable diazido precursor. One common method is the nucleophilic substitution reaction where a halogenated propoxy derivative of tetrahydro-2H-pyran is reacted with sodium azide (NaN3) under appropriate conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the potential hazards associated with azide compounds.
化学反应分析
Types of Reactions
2-(2,3-Diazidopropoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for nucleophilic substitution reactions.
Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Used for reduction reactions.
Alkynes: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Amines: Formed from the reduction of azido groups.
Triazoles: Formed from cycloaddition reactions with alkynes.
科学研究应用
2-(2,3-Diazidopropoxy)tetrahydro-2H-pyran has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Bioconjugation: The azido groups can be used for bioconjugation reactions, attaching the compound to biomolecules for various applications in biology and medicine.
作用机制
The mechanism of action of 2-(2,3-Diazidopropoxy)tetrahydro-2H-pyran depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido groups act as 1,3-dipoles, reacting with alkynes to form triazoles. In reduction reactions, the azido groups are converted to amines, which can then participate in further chemical transformations. The molecular targets and pathways involved would vary based on the specific application and the nature of the derivatives formed.
相似化合物的比较
Similar Compounds
- 2-(2,3-Diazidopropoxy)tetrahydro-2H-pyran
- 2-(2,3-Diazidopropoxy)tetrahydro-2H-furan
- 2-(2,3-Diazidopropoxy)tetrahydro-2H-thiopyran
Uniqueness
This compound is unique due to its specific structural features, including the tetrahydro-2H-pyran ring and the diazido groups. These structural elements confer distinct reactivity and potential applications compared to similar compounds. For instance, the tetrahydro-2H-pyran ring provides a different steric and electronic environment compared to the furan or thiopyran analogs, leading to variations in reactivity and stability.
属性
CAS 编号 |
52438-81-0 |
|---|---|
分子式 |
C₈H₁₄N₆O₂ |
分子量 |
226.24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142639.png)
![7-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142641.png)


![Methyl 7-amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1142648.png)


